[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride
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Overview
Description
[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride: is a complex organic compound featuring a heptylphenyl group, a hydroxyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride typically involves multi-step organic reactions. One common approach is the alkylation of a phenyl derivative with a heptyl halide, followed by hydroxylation and subsequent amination to introduce the azanium group. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The azanium group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in studies involving cell membrane interactions due to its amphiphilic nature. It may also serve as a model compound for studying the effects of alkyl chains on biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the azanium group suggests possible applications in drug design, particularly in targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for applications requiring both hydrophilic and hydrophobic interactions.
Mechanism of Action
The mechanism of action of [4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The azanium group can form ionic bonds with negatively charged sites, while the hydrophobic heptyl chain can interact with lipid membranes. These interactions can influence cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group and have similar biological activities.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups often exhibit enhanced pharmacokinetic properties.
Uniqueness
What sets [4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride apart is its combination of a long alkyl chain with a phenyl ring and an azanium chloride group. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
[4-(4-heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHVFZNMKCLXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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